(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
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Overview
Description
(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, as well as an azetidine ring with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine and 3,3-difluoroazetidine.
Formation of Intermediate: The 5-bromo-2-methylpyridine undergoes a halogen-metal exchange reaction, often using a Grignard reagent or lithium-halogen exchange, to form an organometallic intermediate.
Coupling Reaction: This intermediate is then coupled with 3,3-difluoroazetidine under palladium-catalyzed cross-coupling conditions, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using highly active and selective palladium catalysts.
Solvent Choice: Employing solvents that enhance the solubility of reactants and intermediates.
Temperature and Pressure Control: Optimizing reaction temperatures and pressures to favor the desired product formation.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted pyridine derivatives, while oxidation or reduction could modify the functional groups present on the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: A precursor in the synthesis of the target compound.
3,3-Difluoroazetidine: Another precursor that contributes to the azetidine ring in the target compound.
(5-Bromo-3-methylpyridin-2-yl)methanol: A related compound with a hydroxyl group instead of the azetidine ring.
Uniqueness
(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is unique due to the presence of both a brominated pyridine ring and a difluorinated azetidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c1-6-2-7(11)3-14-8(6)9(16)15-4-10(12,13)5-15/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPUSVRJURQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CC(C2)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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